4-Bromo-5-(trifluoromethyl)picolinic acid
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Overview
Description
4-Bromo-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C7H3BrF3NO2. It is a derivative of picolinic acid, which is a monocarboxylic acid derivative of pyridine. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)picolinic acid typically involves the bromination and trifluoromethylation of picolinic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted picolinic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: A similar compound with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 4-Bromo-5-(trifluoromethyl)picolinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H3BrF3NO2 |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
SXEYEEDGBAXXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
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